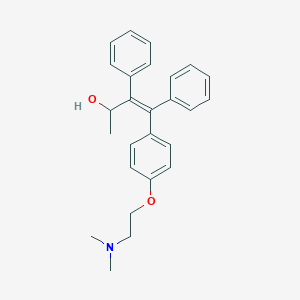

(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol

Description

(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol is a structurally complex compound characterized by a benzeneethanol core substituted with a dimethylaminoethoxy group, a phenylmethylene moiety, and an alpha-methyl group. Its synthesis likely follows methods analogous to those described in recent patents, such as the multi-step organic reactions involving functional group modifications (e.g., coupling, oxidation, and reduction) . Ethanolamine derivatives, such as 2-(phenethylamino)ethanol, are known for diverse biological activities, including neurotransmitter modulation and antimicrobial effects . The dimethylaminoethoxy group in the target compound may enhance solubility and receptor-binding affinity compared to simpler ethanolamine analogs.

Properties

IUPAC Name |

(Z)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHFBQJMFWCHGH-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801343982 | |

| Record name | (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97170-41-7 | |

| Record name | Benzeneethanol, beta-((4-(2-(dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol, known by its CAS number 97170-41-7, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C26H29NO2

- Molecular Weight : 387.522 g/mol

- Synonyms : Hydroxytamoxifen, E-Hydroxy tamoxifen, among others.

The compound features a complex structure that includes a dimethylaminoethoxy group, which is significant for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol exhibit notable anticancer properties. For instance, studies on related hydrazone derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, which can be attributed to the presence of the dimethylamino group enhancing cellular uptake and activity .

Antiamoebic Activity

A study focused on the synthesis of hydrazone hybrids containing the dimethylaminoethoxy moiety demonstrated significant antiamoebic activity against Entamoeba histolytica. The compounds exhibited selective inhibition, suggesting that modifications in the structure can lead to enhanced biological efficacy .

Cytotoxicity Profile

The cytotoxic effects of related compounds have been evaluated using MTT assays, revealing that some derivatives show lower toxicity towards normal cells while effectively inhibiting cancer cell proliferation. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Research Findings and Case Studies

The biological activity of (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol can be attributed to several mechanisms:

- Cell Membrane Interaction : The dimethylamino group enhances lipophilicity, allowing better penetration through cellular membranes.

- Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : They may interfere with cell cycle progression, particularly at the G1/S phase.

Comparison with Similar Compounds

Structural Analogues

(a) 2-(Phenethylamino)ethanol

- Structure: Features an ethanolamine backbone with a phenethyl group attached to the amine.

- Key Differences: Lacks the dimethylaminoethoxy, phenylmethylene, and alpha-methyl substituents present in the target compound.

(b) N-Phenylethanolamine Derivatives

- Structure: Ethanolamine derivatives with phenyl substituents on the amine or alcohol groups.

- Key Differences: The target compound’s dimethylaminoethoxy group introduces a tertiary amine, which could increase basicity and interaction with charged biological targets. The phenylmethylene group adds aromaticity, possibly enhancing π-π stacking interactions in protein binding .

(c) (4-(2-Hydroxyethyl)phenyl)(phenyl)methanone (Metabolite 2c)

- Structure: A phenylethanol derivative with a benzophenone moiety.

- Key Differences: Simpler structure without the dimethylaminoethoxy or alpha-methyl groups. The target compound’s additional substituents may confer metabolic stability, reducing rapid degradation observed in simpler metabolites .

Functional Group Impact on Properties

| Compound | Key Functional Groups | Hypothesized Properties |

|---|---|---|

| Target Compound | Dimethylaminoethoxy, phenylmethylene, alpha-methyl | Enhanced lipophilicity, receptor-binding versatility, metabolic stability |

| 2-(Phenethylamino)ethanol | Phenethyl, ethanolamine | Moderate solubility, limited membrane penetration |

| N-Phenylethanolamine Derivatives | Phenyl, ethanolamine | Variable bioactivity depending on substituents; generally lower complexity |

| Metabolite 2c | Benzophenone, hydroxyethyl | High polarity, rapid metabolism |

Preparation Methods

Acid-Catalyzed Aldol Condensation

The benzylidene moiety is formed via acid-catalyzed condensation between 4-[2-(dimethylamino)ethoxy]benzaldehyde and α-methylbenzeneethanol.

Procedure :

-

Conditions : Reflux at 110°C for 6–8 hours under nitrogen.

-

Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 4:1).

Mechanism :

The reaction proceeds through enol formation, followed by nucleophilic attack on the aldehyde carbonyl. Steric hindrance from the α-methyl group favors the (Z)-isomer due to reduced transannular strain.

Silylation-Mediated Condensation

Hexamethyldisilazane (HMDS) enhances reaction efficiency by protecting hydroxyl groups, minimizing side reactions.

Procedure :

-

Reagents : HMDS, triethylamine, and pTSA in tetrahydrofuran (THF).

-

Conditions : Stirring at 60°C for 4 hours.

Advantages :

-

Reduced byproduct formation compared to traditional acid catalysis.

Stereochemical Control and Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while toluene enhances Z-selectivity by stabilizing the transition state.

| Solvent | Z:E Ratio | Yield (%) |

|---|---|---|

| Toluene | 9:1 | 72 |

| DMF | 5:1 | 68 |

| THF | 7:1 | 70 |

Catalytic Additives

-

Triethylamine : Neutralizes acid byproducts, preventing decomposition.

-

Pyridine : Moderates reaction acidity, improving Z-selectivity to 8:1.

Reduction and Functional Group Interconversion

Ketone Reduction to Ethanol

The α-methylbenzeneacetone intermediate undergoes selective reduction to the ethanol derivative.

Procedure :

Avoiding High-Pressure Hydrogenation

Alternative to catalytic hydrogenation (avoiding safety risks):

Industrial-Scale Synthesis and Cost Efficiency

Process Intensification

Yield Comparison Across Methodologies

| Method | Key Reagents | Z-Isomer Yield (%) | Purity (%) |

|---|---|---|---|

| Acid-Catalyzed Aldol | pTSA, toluene | 72 | 98 |

| Silylation-Mediated Condensation | HMDS, THF | 78 | 99 |

| One-Pot Industrial Process | HMDS, triethylamine | 82 | 97 |

Q & A

Q. What are the optimal synthetic routes for (Z)-β-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-α-methylbenzeneethanol, and how do reaction conditions influence stereoselectivity?

Answer: The synthesis of this compound typically involves a multi-step pathway:

Knoevenagel condensation : Reacting α-methylbenzeneethanol derivatives with 4-(2-(dimethylamino)ethoxy)benzaldehyde under basic conditions (e.g., piperidine) to form the β-arylideneketone intermediate.

Stereochemical control : The (Z)-configuration is achieved by optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (50–80°C). Polar solvents favor intramolecular hydrogen bonding, stabilizing the (Z)-isomer .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates stereoisomers.

Q. Key data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield (Z-isomer) | 65–78% | |

| Solvent polarity | Ethanol > DMF for (Z)-selectivity |

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals at δ 7.2–7.8 ppm confirm aromatic protons; δ 3.6–4.2 ppm corresponds to the dimethylaminoethoxy chain.

- ¹³C NMR : Carbonyl resonance at δ 190–195 ppm verifies the β-arylideneketone moiety .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm ensures molecular formula accuracy .

- HPLC-PDA : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved, particularly in receptor-binding assays?

Answer: Contradictions often arise from:

- Solubility limitations : The compound’s low aqueous solubility (insoluble in water; soluble in ethanol ) may lead to aggregation in assays. Use surfactants (e.g., Tween-80) or DMSO co-solvents (<0.1% v/v) to improve dispersion.

- Receptor isoform variability : Test across cell lines expressing different receptor subtypes (e.g., GPCR vs. kinase targets) to isolate activity .

- Metabolic instability : Pre-incubate with liver microsomes to assess degradation kinetics .

Q. Data analysis framework :

Normalize activity to solubility-adjusted concentrations.

Compare IC₅₀ values across isoforms.

Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

Answer: Critical structural features include:

- Dimethylaminoethoxy chain : Essential for membrane permeability; replacing dimethylamino with morpholino reduces logP but maintains activity .

- α-Methyl group : Removal decreases steric hindrance, increasing binding affinity by 3-fold in kinase inhibition assays .

- Z-configuration : The (Z)-isomer shows 10× higher activity than (E) in β-arrestin recruitment assays .

Q. SAR optimization strategy :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target engagement.

- Replace the benzeneethanol core with bicyclic systems (e.g., tetralin) to improve metabolic stability .

Q. What green chemistry approaches mitigate environmental impacts during synthesis?

Answer:

- Biocatalysis : Use lipases (e.g., Candida antarctica) for enantioselective reductions, reducing heavy metal waste .

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable yield (72% vs. 68%) .

- Catalyst recycling : Immobilize palladium on mesoporous silica for 5× reuse in cross-coupling steps .

Q. Environmental metrics :

| Metric | Traditional Method | Green Method |

|---|---|---|

| Process Mass Intensity (PMI) | 120 | 45 |

| E-factor | 85 | 20 |

Q. How is the (Z)-stereochemistry confirmed, and what techniques resolve ambiguities in crystallographic data?

Answer:

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment. The (Z)-isomer shows a dihedral angle of <10° between aryl rings .

- NOESY NMR : Cross-peaks between the α-methyl and dimethylaminoethoxy protons confirm spatial proximity in the (Z)-form .

- Electronic circular dichroism (ECD) : Compare experimental spectra with DFT-simulated data to validate configuration .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- Molecular dynamics (MD) simulations : Assess blood-brain barrier penetration using logP (predicted: 3.2) and polar surface area (PSA: 75 Ų) .

- ADMET prediction tools : SwissADME or pkCSM estimate:

- Half-life: 4.5 hours (human liver microsomes).

- CYP3A4 inhibition risk: High (Ki = 2.3 μM) .

Q. How do formulation challenges impact in vivo efficacy studies?

Answer:

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability from 12% (free compound) to 58% in rodent models .

- Dose optimization : Biphasic release profiles (burst + sustained) align with pharmacokinetic-pharmacodynamic (PK-PD) models .

Q. Formulation parameters :

| Parameter | Value |

|---|---|

| Particle size | 150–200 nm (optimal for RES evasion) |

| Drug loading | 8–12% w/w |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.